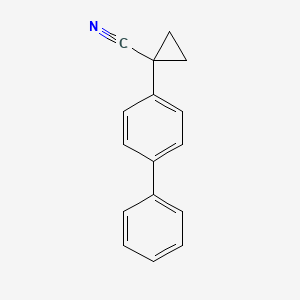1-(4-Biphenylyl)cyclopropanecarbonitrile
CAS No.: 92855-14-6
Cat. No.: VC12021712
Molecular Formula: C16H13N
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 92855-14-6 |
|---|---|
| Molecular Formula | C16H13N |
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | 1-(4-phenylphenyl)cyclopropane-1-carbonitrile |
| Standard InChI | InChI=1S/C16H13N/c17-12-16(10-11-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9H,10-11H2 |
| Standard InChI Key | XEVZEABICZWQBJ-UHFFFAOYSA-N |
| SMILES | C1CC1(C#N)C2=CC=C(C=C2)C3=CC=CC=C3 |
| Canonical SMILES | C1CC1(C#N)C2=CC=C(C=C2)C3=CC=CC=C3 |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
1-(4-Biphenylyl)cyclopropanecarbonitrile features a cyclopropane ring fused to a 4-biphenylyl group at one carbon and a nitrile (-C≡N) group at the adjacent carbon. The molecular formula C₁₆H₁₃N corresponds to a molar mass of 219.29 g/mol . The SMILES notation (C1CC1(C#N)C2=CC=C(C=C2)C3=CC=CC=C3) confirms the connectivity: a cyclopropane ring (C1CC1) with a nitrile substituent (C#N) and a biphenyl system (two connected benzene rings) . The InChIKey (XEVZEABICZWQBJ-UHFFFAOYSA-N) provides a unique identifier for computational and database applications .
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for ion mobility spectrometry, vary significantly with adduct formation (Table 1) . The [M+H]+ ion exhibits a CCS of 154.7 Ų, while [M+Na]+ shows increased CCS (170.8 Ų), reflecting sodium’s larger ionic radius and altered ion-neutral interactions . These data aid in metabolite identification and structural elucidation in mass spectrometry workflows.
Table 1: Predicted Collision Cross Sections for 1-(4-Biphenylyl)cyclopropanecarbonitrile Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 220.11208 | 154.7 |
| [M+Na]+ | 242.09402 | 170.8 |
| [M+NH4]+ | 237.13862 | 163.1 |
| [M-H]- | 218.09752 | 160.3 |
Synthetic Methodologies
Corey-Chaykovsky Reaction Route
The most efficient synthesis, described in CN115850114A, employs a two-step Corey-Chaykovsky reaction :
-
Sulfur Ylide Preparation: Dimethyl sulfide reacts with methyl iodide in solvents like tetrahydrofuran (THF) or toluene under strong bases (NaOH, KOH) to generate a sulfur ylide .
-
Cyclopropanation: Acrylonitrile undergoes [2+1] cycloaddition with the ylide at 80°C for 2–12 hours, forming the cyclopropane ring . Acidic workup (pH 4–6) and distillation yield >99% pure product with 90.2–90.6% yield .
This method’s advantages include:
-
Mild Conditions: Avoids extreme temperatures (-10°C to 180°C) .
-
Minimal Byproducts: No reported diastereomers, suggesting high stereoselectivity .
Alternative Synthetic Pathways
Historical methods from US3857880A include:
-
Photolysis: UV irradiation of styrene derivatives with bromomalononitrile in methylene chloride, though yields are unspecified .
-
Condensation-Decarboxylation: Phenacyl bromide condensation with ethyl cyanoacetate, followed by borohydride reduction and cyclopropane closure via sodium hydride . This multi-step route is less efficient (<70% yield estimated) but valuable for functionalized analogs .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The biphenyl-cyclopropane scaffold is prevalent in kinase inhibitors and GPCR modulators. For example, decarboxylation of related compounds yields cyclopropanecarboxylic acids used in antihypertensive drugs .
Materials Science
Rigid biphenyl-cyclopropane structures may enhance thermal stability in liquid crystals or polymer backbones. Nitrile groups can act as dipolarophiles in polymer crosslinking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume